molecular formula C11H23NO B13155804 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol

1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol

Cat. No.: B13155804
M. Wt: 185.31 g/mol
InChI Key: WERJRMOIABXGKZ-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a cyclohexanol ring substituted with an ethyl group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol typically involves the reaction of 2-ethylcyclohexanone with 1-aminopropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and methanol, respectively. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclohexanol ring can interact with hydrophobic pockets within proteins, affecting their conformation and function .

Comparison with Similar Compounds

    1-Aminopropan-2-ol: Shares the amino alcohol structure but lacks the cyclohexanol ring and ethyl substitution.

    2-Amino-1-methylethanol: Similar in having an amino group attached to a propyl chain but differs in the overall structure.

    1-(1-Aminopropan-2-yl)-2-fluorophenol: Contains a fluorophenol ring instead of a cyclohexanol ring.

Uniqueness: 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the cyclohexanol ring and the ethyl group enhances its hydrophobic interactions and potential binding affinity with biological targets .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-2-ethylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-10-6-4-5-7-11(10,13)9(2)8-12/h9-10,13H,3-8,12H2,1-2H3

InChI Key

WERJRMOIABXGKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1(C(C)CN)O

Origin of Product

United States

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